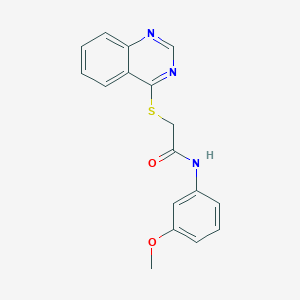

N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-22-13-6-4-5-12(9-13)20-16(21)10-23-17-14-7-2-3-8-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHCEHSFTKXHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide typically involves the reaction of 3-methoxyaniline with 2-chloroquinazoline-4-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide has demonstrated notable antimicrobial properties against various bacterial strains and fungi. Studies indicate that quinazolinone derivatives, including this compound, exhibit significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species such as Candida .

Case Study: Antimicrobial Efficacy

A study reported that derivatives of quinazolinone showed lower growth inhibitory concentrations compared to established antibiotics like 5-fluorouracil. The mechanism of action involves interaction with cellular targets that disrupt essential biological pathways, making them effective against resistant strains .

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| N-(4-Chlorophenyl)-2-(quinazolin-4-ylthio)acetamide | Structure | Antitumor activity | Chlorine substitution enhances lipophilicity |

| N-(3,4,5-trimethoxybenzyl)-2-(quinazolin-4-ylthio)acetamide | Structure | Antitumor activity | Multiple methoxy groups increase solubility |

| This compound | Structure | Antimicrobial activity | Methoxy group may influence binding affinity |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that this compound can inhibit the growth of several cancer cell lines, including those from breast, colon, and renal cancers .

Case Study: Cytotoxicity Assessment

In one study, synthesized quinazolinone derivatives were tested against 60 cancer cell lines by the National Cancer Institute. The results indicated significant cytotoxicity, particularly in colon and ovarian cancer cell lines, with some compounds exhibiting GI50 values as low as 0.25 μM .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Research indicates that compounds with a quinazolinone scaffold can exhibit strong antioxidant activity, which is essential for protecting cells from oxidative stress .

Evaluation Methods

Antioxidant activity is typically assessed using various assays such as ABTS and DPPH. The presence of hydroxyl groups in conjunction with methoxy substituents significantly enhances the antioxidant capacity of these compounds .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting antitumor activity. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

4(3H)-quinazolinone: Known for its broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties.

2-chloroquinazoline-4-thiol: Used as a precursor in the synthesis of various quinazolinone derivatives.

Uniqueness

N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide stands out due to its unique combination of a methoxyphenyl group and a quinazolin-4-ylthio moiety.

Biological Activity

N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial, antifungal, antitumor, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as quinazolinones, characterized by their fused heterocyclic structure. The synthesis typically involves the reaction of 3-methoxyphenyl isothiocyanate with an appropriate acetamide derivative under controlled conditions. This compound serves as a versatile building block in organic synthesis and medicinal chemistry.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

1. Antimicrobial and Antifungal Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its potential to inhibit the growth of various pathogenic microorganisms. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

2. Antitumor Activity

This compound has shown promising results in antitumor studies. In vitro assays demonstrated its ability to induce cell death in several cancer cell lines, including:

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| CCRF-CEM (Leukemia) | 31.50 | |

| SF-539 (CNS Cancer) | 47.41 | |

| MDA-MB-231 (Breast) | 36.00 | |

| 786-O (Renal Cancer) | 52.80 |

The compound's mechanism of action appears to involve the inhibition of kinases associated with cell proliferation and survival, leading to apoptosis in malignant cells.

3. Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory potential. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, thus contributing to reduced inflammation in various models.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- A study published in 2017 highlighted the synthesis and evaluation of various quinazolinone derivatives, including this compound, showing significant antitumor activity against multiple cancer cell lines with GI50 values comparable to established chemotherapeutics like 5-fluorouracil .

- In another investigation, the compound was assessed for its antimicrobial efficacy against both bacterial and fungal strains, demonstrating substantial inhibitory effects that suggest potential therapeutic applications in infectious diseases .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate proliferation and survival.

- Modulation of Inflammatory Pathways : It appears to affect the expression levels of inflammatory mediators, thereby reducing inflammation.

Q & A

Q. What are the key synthetic routes for N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide?

The synthesis typically involves two primary steps:

- Quinazolinone core preparation : A quinazolin-4-one intermediate is synthesized via cyclization of anthranilic acid derivatives or via substitution reactions, as seen in structurally related compounds .

- Thioacetamide functionalization : The quinazolin-4-thiol intermediate reacts with 2-chloro-N-(3-methoxyphenyl)acetamide under alkaline conditions (e.g., K₂CO₃ in dry acetone) to form the thioether bond. This method is analogous to protocols used for similar quinazolinone-thioacetamide derivatives .

- Purification : Column chromatography or recrystallization is often employed to isolate the final product.

Q. How is the compound characterized structurally?

Common techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and connectivity, particularly the methoxyphenyl and quinazolinylthio groups .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation and non-covalent interactions (e.g., π-π stacking in quinazoline derivatives) .

Q. What non-covalent interactions drive its biological activity?

The quinazoline moiety participates in π-π stacking with aromatic residues in target proteins, while the methoxyphenyl and thioacetamide groups engage in hydrogen bonding and hydrophobic interactions . These interactions are critical for binding to enzymes like kinases or receptors .

Advanced Questions

Q. How can reaction yields be optimized during thioacetamide coupling?

Key factors include:

- Solvent choice : Dry acetone or DMF improves solubility of intermediates .

- Base selection : Anhydrous K₂CO₃ minimizes side reactions compared to stronger bases .

- Temperature control : Room-temperature reactions (12–24 hours) prevent decomposition of thiol intermediates .

- Stoichiometry : A 1.2:1 molar ratio of 2-chloroacetamide to quinazolin-4-thiol ensures complete conversion .

Q. How to address contradictory bioactivity data across assays?

- Solubility adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to mitigate aggregation in cell-based assays .

- Metabolic stability testing : Evaluate cytochrome P450 interactions to identify false negatives due to rapid hepatic clearance .

- Target validation : Employ CRISPR knockdown or competitive binding assays to confirm specificity for suspected targets (e.g., tyrosine kinases) .

Q. What computational methods predict its pharmacokinetic properties?

- Lipinski’s Rule of Five : The compound’s logP (~3.2) and molecular weight (~353 g/mol) suggest oral bioavailability .

- Molecular dynamics (MD) simulations : Model blood-brain barrier penetration using partition coefficients and polar surface area .

- ADMET prediction tools : Software like SwissADME or ADMETlab2.0 estimates metabolic stability and toxicity risks .

Q. How to resolve crystallinity issues during formulation?

- Polymorph screening : Use solvents like ethanol or acetonitrile to isolate stable crystalline forms .

- Co-crystallization : Add co-formers (e.g., succinic acid) to enhance solubility without compromising stability .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in a fume hood to limit inhalation of dust or vapors .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.